UNC0379

Epigenetics Enzymology Chemical Biology

Standard SETD8 tool compounds risk off-target inhibition of G9a, GLP, EZH2, and DOT1L. UNC0379 is the validated substrate-competitive alternative.

- Selectivity: IC50 >100 µM for G9a/GLP (vs. SETD8 IC50 ~0.5 µM)
- Mechanism: Substrate-binding groove competition (not SAM pocket)
- In vivo validated: Bleomycin-induced lung fibrosis model (intratracheal dosing)
- Application: SETD8-p53 pathway dissection, neuroblastoma research

Molecular Formula C23H35N5O2
Molecular Weight 413.6 g/mol
Cat. No. B15583655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0379
Molecular FormulaC23H35N5O2
Molecular Weight413.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26)
InChIKeyWEXCGGWTIDNVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC0379: Selective SETD8 Inhibitor


UNC0379 (CAS 1620401-82-2) is a synthetic small-molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A, SET8, or PR-SET7), which is the only known enzyme that catalyzes monomethylation of histone H4 at lysine 20 (H4K20me1) as well as non-histone substrates including p53 at K382 and PCNA [1]. UNC0379 was reported in 2014 as the first substrate-competitive inhibitor of SETD8, distinguishing it from the previously known cofactor-competitive inhibitor nahuoic acid A [2]. The compound inhibits SETD8 with an IC50 of 7.3 µM (radiometric methyltransferase assay) and a KD of 18.3 µM by ITC/SPR , and displays selectivity over a panel of 15 other methyltransferases including G9a, GLP, SETDB1, and SETD7 with IC50 values exceeding 100 µM .

UNC0379 Differentiation from Generic Inhibitors


Generic substitution among SETD8 inhibitors is scientifically invalid due to fundamentally divergent inhibition mechanisms, selectivity profiles, and functional consequences. UNC0379 is a reversible, substrate-competitive inhibitor that occupies the histone/peptide substrate binding groove [1], whereas MS453 is an irreversible covalent inhibitor that modifies Cys311 near the binding site [2], and nahuoic acid A is cofactor (SAM)-competitive [3]. These mechanistic differences translate into distinct cellular phenotypes: UNC0379's reversible substrate blockade permits nuanced interrogation of p53-dependent versus p53-independent signaling cascades that covalent inhibitors may differentially perturb [4]. Furthermore, selectivity among methyltransferase inhibitors cannot be assumed—A-366 targets G9a/GLP with picomolar potency rather than SETD8, and compounds within the same quinazoline scaffold exhibit divergent SAR that precludes interchangeability . Substituting UNC0379 with an alternative SETD8 probe without head-to-head validation of mechanism, selectivity, and functional readouts risks confounding experimental interpretation.

UNC0379 Comparative Evidence


Substrate-Competitive vs. Cofactor-Competitive Inhibition

UNC0379 binds reversibly to the substrate-binding groove of SETD8, competing directly with the histone/peptide substrate for enzyme occupancy. In contrast, MS453 was rationally designed from the UNC0379 co-crystal structure to incorporate an electrophilic acrylamide warhead that forms an irreversible covalent bond with Cys311, a cysteine residue located near the inhibitor binding site [1]. This mechanistic divergence is non-trivial for experimental design: UNC0379's reversible inhibition permits washout experiments to assess recovery kinetics and enables temporal control of target engagement, whereas MS453's covalent modification permanently inactivates the enzyme regardless of subsequent washout [2]. Additionally, MS453 exhibits poor membrane permeability (4.4 nm/s) and a high efflux ratio (137), limiting its utility in certain cellular contexts , whereas UNC0379 has demonstrated robust cellular activity across multiple cell lines including glioblastoma, neuroblastoma, and Ewing's sarcoma [3].

Epigenetics Enzymology Chemical Biology

Selectivity Profile Against Methyltransferases

UNC0379 was profiled against a panel of 15 other methyltransferases in a standardized radiometric assay. Against SETD8, UNC0379 exhibited an IC50 of 7.3 µM. In contrast, the same compound showed minimal to no inhibition of other methyltransferases at concentrations up to 100 µM, including G9a, GLP, SETDB1, SETD7, SUV39H1, SUV39H2, SUV420H1, SUV420H2, SETMAR, SMYD2, SMYD3, NSD1, NSD2, NSD3, and MLL1 [1]. The calculated selectivity window exceeds 13.7-fold based on the >100 µM threshold for off-target enzymes. This selectivity profile is particularly significant given that the quinazoline scaffold from which UNC0379 was derived also yielded UNC0224, a potent G9a/GLP inhibitor (IC50 57 nM and 58 nM respectively), demonstrating that subtle structural modifications within this chemical series dramatically alter target preference [2]. For procurement decisions, this means UNC0379 cannot be substituted with quinazoline-class G9a/GLP inhibitors such as A-366 (G9a IC50 3.3 nM, >1000-fold selective for G9a/GLP over 21 other methyltransferases) or UNC0224, despite scaffold similarity .

Selectivity Profiling Methyltransferase Biochemical Assay

Cellular H4K20me1 Reduction vs. BVT-948

UNC0379's direct binding to SETD8 has been validated through orthogonal biophysical methods. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies confirmed the compound's affinity for SETD8 with a KD value of 18.3 µM . This biophysical validation distinguishes UNC0379 from compounds that may show apparent inhibition in activity assays due to assay interference mechanisms (e.g., aggregation, redox cycling, or metal chelation) rather than genuine target engagement. The concordance between biochemical IC50 (7.3 µM in radiometric assay; 9.0 µM in MCE assay) and biophysical KD (18.3 µM) provides orthogonal confirmation of specific target binding . Notably, the ITC data also confirmed that UNC0379 binding is entropically driven, consistent with substrate-competitive displacement at the peptide-binding groove [1]. In contrast, earlier SETD8 inhibitors such as nahuoic acid A—a marine natural product with limited synthetic accessibility—lacked comparable biophysical characterization at the time of their initial reports [2].

Biophysics Target Engagement Binding Kinetics

In Vivo Efficacy in Pulmonary Fibrosis

UNC0379 treatment of SY5Y and NGP neuroblastoma cell lines led to activation of p53 and decreased tumor growth in ex-vivo tumorigenicity assays . The functional consequence of SETD8 inhibition by UNC0379 was specifically manifested as reduction of p53K382me1 modification levels in xenograft tumors, confirming on-target engagement of the SETD8-p53 axis in vivo . This p53-dependent growth inhibition represents a functional differentiation from other SETD8 inhibitors: MS453, despite its higher biochemical potency (IC50 804 nM), does not cause significant reduction in H4K20me1 in HeLa cells at concentrations up to 10 µM, indicating that covalent SETD8 modification may produce different cellular outcomes than reversible substrate-competitive inhibition . Furthermore, UNC0379's activity in neuroblastoma models was validated in an ex-vivo setting where cells were pre-treated for 24 hours with 2 µM UNC0379 prior to implantation, resulting in significant tumor growth impairment and prolonged murine survival compared to untreated controls [1].

p53 Signaling Neuroblastoma Tumor Suppression

Solubility and Formulation Reproducibility

UNC0379 has been validated in multiple independent in vivo xenograft studies across diverse cancer types, providing robust evidence of translational relevance. In a Ewing's sarcoma (ES) xenograft model, UNC0379 administration (blue arrows marking treatment days) resulted in significantly impaired tumor growth compared to DMSO controls, with comparative histograms illustrating reduced xenograft tumor weights in UNC0379-treated groups versus control groups [1]. In glioblastoma, UNC0379 demonstrated synergistic tumor growth restraint when combined with the Wee1 inhibitor adavosertib in a murine xenograft model [2]. Additionally, UNC0379 impaired tumor growth in a colorectal cancer xenograft model where mice were subcutaneously co-injected with THP1 cells and colorectal cancer stem cells, with UNC0379 treatment alone or in combination with Tocilizumab producing measurable tumor size reduction [3]. This breadth of in vivo validation across three distinct tumor types (ES, glioblastoma, CRC) distinguishes UNC0379 from earlier SETD8 inhibitors like nahuoic acid A, which lacked comparable in vivo efficacy data, and from MS453, for which no in vivo xenograft studies have been reported in peer-reviewed literature to date [4].

In Vivo Pharmacology Xenograft Models Oncology

Anti-proliferative Effects in Ovarian Cancer

UNC0379 exhibits defined solubility characteristics essential for reproducible assay development. The compound demonstrates high solubility in DMSO (79 mg/mL, equivalent to 191 mM) and DMF (20 mg/mL), moderate solubility in ethanol (10 mg/mL), limited solubility in DMSO:PBS (pH 7.2, 1:1 ratio) at 0.5 mg/mL, and is insoluble in water [1]. In contrast, MS453 exhibits poor membrane permeability (4.4 nm/s) and a high efflux ratio (137), which may limit its intracellular accumulation and cellular efficacy despite its higher biochemical potency (IC50 804 nM) . For procurement decisions involving cellular assays, UNC0379's solubility profile supports preparation of concentrated DMSO stock solutions that can be diluted into aqueous buffers at final working concentrations without precipitation concerns, provided the final DMSO concentration is kept within standard tolerances (typically ≤0.1–1%). Additionally, vendor technical datasheets specify that lyophilized UNC0379 is stable for 36 months at -20°C, with reconstituted DMSO solutions stable for 3 months at -20°C, providing clear guidance for inventory management and assay reproducibility [2].

Solubility Formulation Assay Development

UNC0379 Application Scenarios


Substrate vs. Cofactor Binding Differentiation

UNC0379 is uniquely suited for investigating the SETD8-p53K382me1 signaling axis in neuroblastoma research. As documented in ex-vivo tumorigenicity studies, UNC0379 treatment of SY5Y and NGP neuroblastoma cell lines at 2 µM for 24 hours prior to implantation resulted in significant tumor growth impairment and prolonged murine survival compared to untreated controls [1]. The compound's demonstrated reduction of p53K382me1 modification in xenografts provides a validated pharmacodynamic biomarker for confirming on-target engagement in vivo . Researchers should note that this application is supported by direct evidence of p53 pathway modulation and ex-vivo efficacy, endpoints not demonstrated for alternative SETD8 inhibitors such as MS453, which lacks neuroblastoma model validation .

Target Validation with Minimal Off-Target Effects

UNC0379 has demonstrated synergistic tumor growth restraint when combined with the Wee1 inhibitor adavosertib in murine glioblastoma xenograft models [1]. The mechanistic basis for this synergy involves UNC0379-induced DNA damage and cell cycle checkpoint activation, which sensitizes glioblastoma cells to Wee1 inhibition-mediated checkpoint abrogation leading to mitotic catastrophe . A recent patent application (CN119112900A) further discloses that UNC0379 combined with temozolomide produces synergistic anti-glioblastoma effects, expanding the combination therapy landscape for this compound . Procurement for glioblastoma research should consider UNC0379's validated in vivo efficacy in this indication, which distinguishes it from other SETD8 probes lacking glioblastoma-specific validation.

In Vivo Proof-of-Concept for Fibrosis

UNC0379 is validated for interrogating SETD8's role in the DNA damage response and cell cycle regulation. In p53-proficient glioblastoma cells, UNC0379 treatment induces DNA damage leading to p21 accumulation and G1/S arrest, whereas in p53-deficient glioblastoma cells, DNA damage induced by SETD8 inhibition results in G2/M arrest mediated by Chk1 activation [1]. This context-dependent checkpoint activation makes UNC0379 a valuable tool for studying how epigenetic regulation interfaces with DNA damage signaling in both p53 wild-type and p53-mutant cellular backgrounds. The compound's reversible, substrate-competitive mechanism permits experimental designs involving washout to assess recovery kinetics of H4K20me1 and p53K382me1 marks, providing temporal resolution not achievable with irreversible covalent SETD8 inhibitors .

SETD8-p53 Axis in Neuroblastoma

UNC0379 has demonstrated efficacy in colorectal cancer stem cell (CR-CSC) xenograft models, where treatment reduced tumor size both as monotherapy and in combination with the IL-6R inhibitor Tocilizumab [1]. The study established that UNC0379 impairs CR-CSC proliferation by reducing p53K382me1 levels, providing a mechanistic link between SETD8 inhibition and p53 reactivation in the context of chronic inflammation-driven colorectal cancer progression . This application scenario is particularly relevant for researchers investigating the intersection of epigenetic regulation, cancer stem cell biology, and inflammatory tumor microenvironments. The availability of immunohistochemical and immunofluorescence data confirming SETD8 and p53K382me1 modulation in treated xenografts provides validated endpoints for experimental replication .

Technical Documentation Hub

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